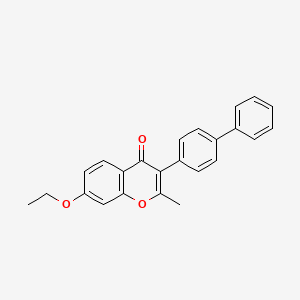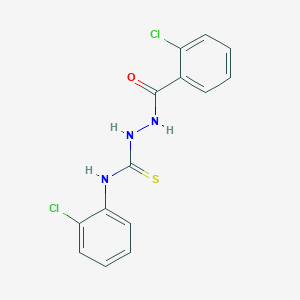![molecular formula C18H21ClO3 B5177426 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene CAS No. 6479-65-8](/img/structure/B5177426.png)
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene, also known as metoprolol, is a beta-blocker medication used to treat high blood pressure, chest pain, and heart failure. It is a selective beta-1 receptor antagonist that works by blocking the effects of adrenaline on the heart and blood vessels. Metoprolol is a widely used medication in clinical practice and has been extensively studied for its therapeutic effects.
作用机制
Metoprolol selectively blocks beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline and decreasing heart rate and contractility. This results in a decrease in cardiac output and blood pressure, which can be beneficial in the treatment of hypertension and heart failure. Metoprolol also has anti-arrhythmic effects and can prevent the occurrence of ventricular arrhythmias in patients with heart failure.
Biochemical and Physiological Effects
Metoprolol has been shown to have a number of biochemical and physiological effects. It can reduce sympathetic nervous system activity, decrease renin release, and improve insulin sensitivity. In addition, 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene can reduce oxidative stress and inflammation, which may contribute to its therapeutic effects in cardiovascular diseases.
实验室实验的优点和局限性
Metoprolol has several advantages for use in laboratory experiments. It is a well-established medication with a known mechanism of action, making it a useful tool for investigating the role of beta-blockers in cardiovascular diseases. It is also relatively safe and well-tolerated, making it suitable for use in animal studies. However, 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has some limitations in laboratory experiments, including its selectivity for beta-1 receptors and its potential for off-target effects.
未来方向
There are several future directions for research on 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is the use of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene in combination with other medications for the treatment of cardiovascular diseases. Another area of research is the investigation of the effects of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene on other physiological systems, such as the immune system and the gut microbiome. In addition, further studies are needed to explore the potential therapeutic effects of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene in other conditions, such as anxiety and migraine.
合成方法
Metoprolol can be synthesized through various methods, including the alkylation of 2-chloro-4-methylphenol with 3-(2-ethoxyphenoxy)propyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the alkylation of 2-chloro-4-methylphenol with 3-(2-ethoxyphenoxy)propyl bromide, followed by reduction with sodium borohydride. Both methods have been reported to yield 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene with high purity and yield.
科学研究应用
Metoprolol has been extensively studied for its therapeutic effects on cardiovascular diseases, including hypertension, angina pectoris, and heart failure. It has also been studied for its effects on other conditions, such as migraine, anxiety, and hyperthyroidism. In addition, 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used in research to investigate the role of beta-blockers in the modulation of sympathetic nervous system activity and the pathophysiology of cardiovascular diseases.
属性
IUPAC Name |
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-17-7-4-5-8-18(17)22-12-6-11-21-16-10-9-14(2)13-15(16)19/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXDIEOYVUVIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367778 |
Source


|
| Record name | 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6479-65-8 |
Source


|
| Record name | 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5177344.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5177356.png)
![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5177357.png)
![butyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5177361.png)
![N-(3-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5177366.png)
![2-[benzyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B5177373.png)
![sodium 5-[4-(heptyloxy)phenyl]-5-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-olate](/img/structure/B5177397.png)
![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)
![(3-methoxypropyl){2-[2-(1-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5177411.png)

![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5177442.png)